1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)- is a compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)- can be achieved through several methods. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles .
Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials, desired yield, and cost-effectiveness. The use of catalytic systems and mild reaction conditions is preferred to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with similar chemical properties.
1H-Pyrrole-2-carboxaldehyde: Another pyrrole derivative with an aldehyde functional group.
Methyl pyrrole-2-carboxylate: A methyl ester derivative of pyrrole-2-carboxylic acid.
Uniqueness
1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)- is unique due to the presence of the 2-fluorophenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications, making it a valuable compound in scientific research and industry.
Properties
CAS No. |
180905-86-6 |
---|---|
Molecular Formula |
C11H8FNO4S |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-7H,(H,14,15) |
InChI Key |
WDTCGKUXRJFGOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)N2C=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.